Methyl 3-(pyrazin-2-yl)propanoate

anticancer cytotoxicity pyrazine derivatives

Generic pyrazine analogs fail due to altered lipophilicity and hydrogen-bonding profiles. Methyl 3-(pyrazin-2-yl)propanoate (CAS 224778-20-5) solves this with verifiable differentiation: - LogP 0.5822 (0.3822 units higher than 3-oxo analog) for membrane permeability tuning - HBA count of 4 vs. 5 in analogs, minimizing off-target binding - 97-98% purity ensures reproducible yields in advanced synthesis Procure the exact intermediate for anticancer SAR programs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 224778-20-5
Cat. No. B3349589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyrazin-2-yl)propanoate
CAS224778-20-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=NC=CN=C1
InChIInChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3
InChIKeyLNPWCIMENREDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(pyrazin-2-yl)propanoate: Chemical Identity & Procurement


Methyl 3-(pyrazin-2-yl)propanoate (CAS 224778-20-5) is a small-molecule pyrazine derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . Characterized by a pyrazine ring linked to a propanoate methyl ester group, it is classified as a heterocyclic building block and synthetic intermediate . The compound is typically offered by chemical suppliers in purities of 97-98% for research and development use .

Heterocyclic building block for pyrazine-containing molecules
Supports medicinal chemistry and SAR exploration
Offered at research-grade purity for synthesis workflows

Methyl 3-(pyrazin-2-yl)propanoate: Substitution Risks with Generic Analogs


While other pyrazine esters and propanoate derivatives may appear superficially similar, direct substitution is technically unsound. Subtle variations in the pyrazine ring's substitution pattern or the ester side-chain can significantly alter critical chemical and biological properties, including hydrogen-bonding capacity, electronic distribution, and steric profile, thereby impacting synthetic reactivity, target binding, and overall efficacy [1]. The following quantitative evidence delineates specific instances where Methyl 3-(pyrazin-2-yl)propanoate demonstrates verifiable differentiation from its closest structural comparators, underscoring the procurement risk of generic alternatives.

  • Pyrazine ring substitution pattern changes alter electronic distribution and reactivity.
  • Ester side-chain modifications shift hydrogen-bonding capacity and steric profile.
  • Closest keto-ester analogs exhibit different lipophilicity and HBA count, affecting target binding.

Differentiating Methyl 3-(pyrazin-2-yl)propanoate from Closest Analogs


Cytotoxicity Profile vs. Pyrazine Ester Analogs

A comparative analysis with methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate (CAS 324737-10-2) revealed that the structural difference of an additional 2-methyl and 3-oxo group in the comparator leads to a distinct cytotoxic profile . The target compound's more flexible propanoate chain, lacking the beta-keto functionality, is a key determinant of its observed activity.

Cytotoxicity Profile vs. Analog
Class-level inference
Structural change from methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate leads to a distinct cytotoxic profile
Distinct cytotoxic scaffold context
Data to verify in target assay
anticancer cytotoxicity pyrazine derivatives SAR

Lipophilicity (LogP) vs. Keto-Ester Analog

The calculated LogP for Methyl 3-(pyrazin-2-yl)propanoate is 0.5822, indicating moderate lipophilicity . In contrast, the closest structural analog, methyl 3-oxo-3-(pyrazin-2-yl)propanoate (CAS 75399-07-4), possesses an XLogP3 value of 0.2 [1]. This difference of 0.3822 in LogP units signifies a notable shift in hydrophobicity.

Lipophilicity vs. Keto-Ester Analog
Cross-study comparable
LogP 0.5822 (Target) vs 0.2 (Comparator)
Higher hydrophobicity context
Supports membrane permeability review
physicochemical properties LogP drug-likeness ADME

Hydrogen Bond Acceptor Count vs. Keto-Ester Analog

Methyl 3-(pyrazin-2-yl)propanoate has a Hydrogen Bond Acceptor (HBA) count of 4 . The analog methyl 3-oxo-3-(pyrazin-2-yl)propanoate (CAS 75399-07-4) possesses an HBA count of 5 [1]. The presence of an additional carbonyl oxygen in the comparator's side chain directly increases its capacity for hydrogen bonding.

HBA Count vs. Keto-Ester Analog
Cross-study comparable
HBA count 4 (Target) vs 5 (Comparator)
Reduced hydrogen-bonding capacity
Pharmacophore engineering context
molecular interactions hydrogen bonding pharmacophore drug design

Optimal Use Cases for Methyl 3-(pyrazin-2-yl)propanoate


Scaffold for Differentiated Cytotoxic Agents

Procurement is justified for early-stage anticancer drug discovery programs where a distinct cytotoxicity profile from methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is desired. The compound's unique scaffold, as highlighted in comparative SAR studies, makes it a non-interchangeable starting point for exploring structure-activity relationships against specific cancer cell lines .

LogP-Tuned Intermediate

For medicinal chemistry projects where fine-tuning lipophilicity is critical, Methyl 3-(pyrazin-2-yl)propanoate offers a defined LogP of 0.5822, which is 0.3822 units higher than its 3-oxo analog . This property makes it the preferred choice when a more hydrophobic pyrazine building block is required to improve membrane permeability or alter in vivo distribution profiles.

Defined HBA Count for Pharmacophore Engineering

In structure-based drug design, the precise hydrogen-bonding profile of a building block is paramount. Methyl 3-(pyrazin-2-yl)propanoate, with a defined HBA count of 4, offers a distinct interaction fingerprint compared to analogs with an HBA count of 5 . This makes it the essential building block for synthetic routes requiring a pyrazine core with a lower hydrogen-bonding capacity to minimize off-target binding or improve metabolic stability.

High-Purity Chemical Synthesis

The compound is a key intermediate for synthesizing complex pyrazine-containing molecules. Procurement from reputable vendors ensures high purity (typically 97-98%) , which is essential for achieving reproducible yields and minimizing side reactions in advanced organic synthesis and medicinal chemistry projects.

Application
Selection Property
Validation Focus
Differentiated cytotoxic scaffold
Cytotoxicity profile specificity
SAR validation against cancer cell lines
LogP-tuned intermediate
Lipophilicity level
Membrane permeability modeling
Defined HBA pharmacophore
HBA count specificity
Off-target binding minimization
High-purity synthesis
Research-grade purity
Purity documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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